Oxirane, 2,2'-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis-
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Overview
Description
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- is a chemical compound with the molecular formula C23H28O4. It is also known by other names such as Bisphenol F diglycidyl ether and para-para-BFDGE . This compound is characterized by its complex structure, which includes two oxirane (epoxy) groups connected by a methylene bridge to a bisphenol F core.
Preparation Methods
The synthesis of Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product. Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization: It can undergo polymerization reactions, particularly with isocyanates, to form polyurethanes.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane rings are replaced by other functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols) . Major products formed from these reactions include glycidyl ethers, polyurethanes, and various substituted derivatives .
Scientific Research Applications
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- primarily involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates . This reactivity is exploited in its use as a cross-linking agent in polymer chemistry and as a reactive intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- is similar to other bisphenol-based epoxy compounds such as Bisphenol A diglycidyl ether (BADGE) and Bisphenol S diglycidyl ether (BFDGE) . it is unique in its structural configuration, which imparts distinct physical and chemical properties. For example, it has a higher thermal stability and different reactivity patterns compared to BADGE and BFDGE .
Similar compounds include:
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol S diglycidyl ether (BFDGE)
- Bisphenol F diglycidyl ether (BFDGE)
These compounds share similar core structures but differ in their substituents and overall reactivity .
Properties
CAS No. |
93705-66-9 |
---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[[4-[[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]-2,6-dimethylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C23H28O4/c1-14-5-18(6-15(2)22(14)26-12-20-10-24-20)9-19-7-16(3)23(17(4)8-19)27-13-21-11-25-21/h5-8,20-21H,9-13H2,1-4H3 |
InChI Key |
DYCOQZIBHVOFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)CC3=CC(=C(C(=C3)C)OCC4CO4)C |
Origin of Product |
United States |
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